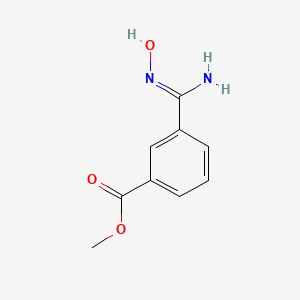
(Z)-Methyl 3-(N'-hydroxycarbamimidoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-Methyl 3-(N’-hydroxycarbamimidoyl)benzoate” is likely a derivative of benzoic acid, which is a common component in a variety of synthetic compounds. The “N’-hydroxycarbamimidoyl” group suggests the presence of a hydroxyl group (OH) and a carbamimidoyl group (C(=N)NH), which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a benzene ring (from the benzoate part) and a carbamimidoyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the hydroxyl group could make this compound more polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Crystal Engineering
The compound Methyl 2-(carbazol-9-yl)benzoate, which has structural similarities to (Z)-Methyl 3-(N'-hydroxycarbamimidoyl)benzoate, was studied for its unusual crystallization properties. Under high pressure, it undergoes a phase transition, indicating potential applications in crystal engineering and material sciences. This transition is characterized by a change in molecular conformation and efficient packing at high pressure (Johnstone et al., 2010).
Synthesis of Natural and Unnatural Compounds
A study on the regioselective synthesis of natural and unnatural compounds, including (Z)-3-(1-Alkylidene)phthalides and 3-substituted isocoumarins, utilized derivatives of methyl 2-hydroxybenzoates. This synthesis protocol could have implications for the manufacturing of various natural products, highlighting the versatility of benzoate derivatives in organic synthesis (Bellina et al., 2000).
Coordination Chemistry
Research into zinc(II) benzoate complexes with pyridine-based ligands, including methyl-3-pyridylcarbamate, provides insights into coordination chemistry. These complexes, featuring benzoate anions and pyridylcarbamate ligands, show varied coordination modes and form intricate molecular networks, relevant to the design of new materials and catalysts (Zeleňák et al., 2004).
Nonlinear Optical Properties
A study on methyl-p-hydroxy benzoate, closely related to (Z)-Methyl 3-(N'-hydroxycarbamimidoyl)benzoate, focused on its third-order nonlinear optical properties. These properties are significant for photonic applications like frequency conversion and sensor protection, indicating potential use in advanced optical technologies (Manikandan et al., 2014).
Catalytic Studies
Benzoates have been studied in catalytic contexts, such as the reduction of methyl benzoate on Y2O3 catalysts. These studies provide insights into reaction mechanisms and the role of catalysts in industrial processes, important for developing more efficient and environmentally friendly chemical reactions (King & Strojny, 1982).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[(Z)-N'-hydroxycarbamimidoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-3-6(5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELBATQPRYKIIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(N'-hydroxycarbamimidoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

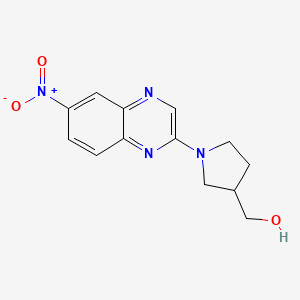

![3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol](/img/structure/B2409504.png)
![Ethyl 2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2409505.png)
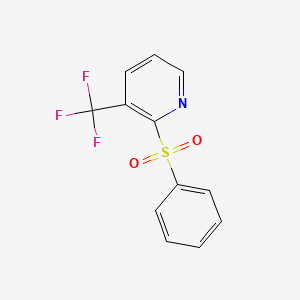
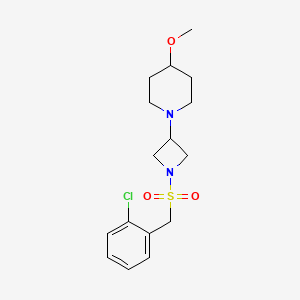
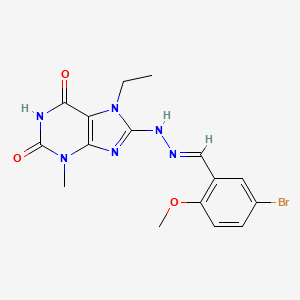
![N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2409512.png)
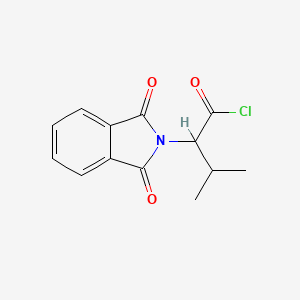
![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate](/img/structure/B2409515.png)
![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409516.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopropanecarboxamide](/img/structure/B2409518.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2409523.png)